molecular formula C17H18ClNO3 B3037207 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477328-93-1

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B3037207
CAS No.: 477328-93-1
M. Wt: 319.8 g/mol
InChI Key: FTRGLRFWRQYUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of anilino ketones These compounds are characterized by the presence of an aniline group (a benzene ring with an amino group) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: This reaction forms an intermediate Schiff base, which is then reduced using a reducing agent like sodium borohydride.

    Final Product: The resulting product is then subjected to further purification steps such as recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

    Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Medicinal Chemistry: It may be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.

    Pathways Involved: The compound may influence biochemical pathways related to its target, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
  • 3-(5-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone

Uniqueness

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)16(20)9-10-19-15-11-13(18)5-8-17(15)22-2/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGLRFWRQYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162065
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-93-1
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477328-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 5
Reactant of Route 5
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.